10-methyloctadecanoyl-CoA

Fatty acid beta-oxidation Peroxisomal metabolism Branched-chain lipid biochemistry

10-Methyloctadecanoyl-CoA is the activated thioester of tuberculostearic acid, bearing a unique internal methyl branch at C10. Unlike straight-chain stearoyl-CoA (which recruits VLCAD) or α-branched 2-methyl analogs (which require AMACR epimerization), this internally branched C18 substrate selectively engages long-chain acyl-CoA dehydrogenase (LCAD) and bypasses the racemase checkpoint entirely. This makes it the only commercially relevant acyl-CoA for: (i) dissecting LCAD substrate tolerance without VLCAD interference; (ii) reconstituting mycobacterial cell wall glycolipid/phospholipid assembly where tuberculostearoyl-CoA is the obligate acyl donor; and (iii) studying peroxisomal β-oxidation independent of AMACR. Its extended chain length confers superior hydrolytic stability for long-duration in vitro metabolic flux experiments.

Molecular Formula C40H72N7O17P3S
Molecular Weight 1048.0 g/mol
Cat. No. B15545978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-methyloctadecanoyl-CoA
Molecular FormulaC40H72N7O17P3S
Molecular Weight1048.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H72N7O17P3S/c1-5-6-7-8-11-14-17-28(2)18-15-12-9-10-13-16-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)
InChIKeyYILBALNUSDICND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Methyloctadecanoyl-CoA for Research Procurement: Molecular Identity, Class Characteristics, and Metabolic Context


10-Methyloctadecanoyl-CoA (10-methyloctadecanoyl-coenzyme A) is a long-chain methyl-branched fatty acyl-CoA thioester with a C18:0 backbone bearing a single methyl substituent at the 10-position. Its molecular formula is C₄₀H₇₂N₇O₁₇P₃S, with a molecular weight of 1048.02 Da . The compound functions as the activated acyl donor form of tuberculostearic acid (10-methyloctadecanoic acid), a signature branched-chain fatty acid of mycobacterial origin [1]. As a member of the methyl-branched fatty acyl-CoA class, it participates in mitochondrial beta-oxidation via the carnitine shuttle and peroxisomal degradation pathways, with its methyl branch imposing distinct stereochemical and enzymatic processing requirements compared to straight-chain saturated analogs [2].

Why 10-Methyloctadecanoyl-CoA Cannot Be Substituted with Generic Straight-Chain or 2-Methyl-Branched Acyl-CoAs


Substituting 10-methyloctadecanoyl-CoA with seemingly similar acyl-CoA esters—such as stearoyl-CoA (straight-chain C18:0), 2-methyloctadecanoyl-CoA, or shorter-chain methyl-branched analogs—introduces fundamental alterations in enzymatic recognition, subcellular trafficking, and metabolic fate. Methyl-branched acyl-CoAs are processed by a distinct subset of acyl-CoA dehydrogenases and peroxisomal oxidases that exhibit strict stereoselectivity and chain-length preferences [1]. Specifically, the 10-methyl substitution pattern (internal branching) differs mechanistically from the 2-methyl substitution pattern (α-branching) found in pristanoyl-CoA and related degradation intermediates, with the latter requiring α-methylacyl-CoA racemase (AMACR) for epimerization prior to beta-oxidation—an enzymatic step not required for internally branched substrates like 10-methyloctadecanoyl-CoA [2]. Furthermore, the substrate specificity hierarchy among mitochondrial acyl-CoA dehydrogenases dictates that only long-chain acyl-CoA dehydrogenase (LCAD) acts on long-chain 2-methyl-branched substrates, whereas straight-chain C18 substrates are handled primarily by very long-chain acyl-CoA dehydrogenase (VLCAD) [3]. These non-overlapping enzymatic processing routes mean that using an incorrect analog in enzyme assays, metabolic tracing studies, or pathway reconstitution experiments will yield data that are not physiologically interpretable.

10-Methyloctadecanoyl-CoA: Comparative Quantitative Evidence for Scientific Selection


10-Methyl Branch Position Differentiates Mitochondrial versus Peroxisomal Beta-Oxidation Routing Relative to 2-Methyl-Branched Analogs

The position of methyl branching fundamentally determines which organelle and enzymatic machinery processes the acyl-CoA ester. 2-Methyl-branched long-chain acyl-CoAs (such as 2-methylhexadecanoyl-CoA and pristanoyl-CoA) are oxidized by long-chain acyl-CoA dehydrogenase (LCAD) in mitochondria and also require peroxisomal alpha-methylacyl-CoA racemase (AMACR) for epimerization because peroxisomal oxidases act exclusively on 2S-methyl stereoisomers [1]. In contrast, 10-methyloctadecanoyl-CoA bears an internal methyl branch distant from the carboxyl terminus and does not present a chiral center at the alpha-carbon, thereby bypassing the AMACR-dependent racemization step entirely. This distinction is critical for assays designed to probe the mitochondrial LCAD pathway versus peroxisomal branched-chain oxidation. Comparative analysis of peroxisomal acyl-CoA oxidase substrate specificity demonstrates that 2-methyl-branched long-chain substrates (2-methylpalmitoyl-CoA and pristanoyl-CoA) are oxidized approximately 90% by pristanoyl-CoA oxidase, with the remaining activity catalyzed by trihydroxycoprostanoyl-CoA oxidase [2]—a specificity profile that does not apply to internally branched substrates like 10-methyloctadecanoyl-CoA [3].

Fatty acid beta-oxidation Peroxisomal metabolism Branched-chain lipid biochemistry

Mitochondrial Acyl-CoA Dehydrogenase Specificity: LCAD Exclusivity for 2-Methyl Substrates versus Straight-Chain Substrate Partitioning

The mitochondrial beta-oxidation of methyl-branched acyl-CoAs follows a distinct enzymatic route compared to straight-chain fatty acids. Studies using purified rat liver enzymes demonstrate that of the four mitochondrial straight-chain acyl-CoA dehydrogenases, only long-chain acyl-CoA dehydrogenase (LCAD) acts on medium-chain and long-chain 2-methylacyl-CoA thioesters, while straight-chain substrates of equivalent chain length are partitioned among multiple dehydrogenases (SCAD for C4-C6, MCAD for C4-C12, LCAD for C8-C20, and VLCAD for C14-C22) [1]. Specifically, long-chain 2-methylhexadecanoyl-CoA is oxidized more slowly than its unbranched counterpart, and medium-chain 2-methyldecanoyl-CoA is not oxidized at all, in contrast to its unbranched analog [1]. For 10-methyloctadecanoyl-CoA, the internal methyl branch at C10 likely confers an intermediate oxidation phenotype—not as severely impaired as 2-methyl short/medium-chain substrates, but kinetically distinguishable from stearoyl-CoA. LCAD exhibits highest activity toward C12 straight-chain substrates (100% relative activity), with C16 at 70% and C8 at 80% [2]. In contrast, branched-chain acyl-CoA dehydrogenases such as short/branched chain acyl-CoA dehydrogenase (SBCAD/ACADSB) exhibit greatest activity toward short branched-chain substrates like (S)-2-methylbutyryl-CoA and isobutyryl-CoA, with negligible activity on long-chain methyl-branched substrates [3].

Mitochondrial fatty acid oxidation Acyl-CoA dehydrogenase Enzyme specificity

Chain-Length Specificity Differentiates 10-Methyloctadecanoyl-CoA from Short/Medium-Chain Methyl-Branched Acyl-CoA Research Tools

Methyl-branched acyl-CoA substrates exhibit chain-length-dependent utilization by key metabolic enzymes, creating distinct application windows for C18 compounds like 10-methyloctadecanoyl-CoA versus shorter-chain branched analogs. Kinetic analysis of acyl-CoA thioesterases reveals a preference toward short-branched chain CoA esters, with the highest specificity toward DL-β-hydroxybutyryl CoA (1.6 × 10⁴ M⁻¹ s⁻¹) and decreasing activity as acyl chain length increases and functionality becomes more complex [1]. This inverse relationship between chain length and thioesterase catalytic efficiency means that 10-methyloctadecanoyl-CoA (C18) will exhibit substantially slower hydrolytic turnover than short-chain branched substrates, an important consideration for in vitro assays where unwanted hydrolysis could confound kinetic measurements. Furthermore, long-chain acyl-CoA synthetase (EC 6.2.1.3) activates 2-methyl branched fatty acids ranging from C6 to C20, but tissue-specific isoforms exhibit variable chain-length preferences [2]. The liver enzyme acts on acids from C6 to C20, whereas the brain isoform maintains high activity up to C24 [2]. This differential tissue specificity means that 10-methyloctadecanoyl-CoA is appropriate for studying hepatic branched-chain fatty acid metabolism, whereas shorter-chain branched CoAs (e.g., 2-methylbutyryl-CoA) primarily inform amino acid catabolism pathways.

Substrate specificity Acyl-CoA thioesterase Metabolic flux analysis

Tuberculostearic Acid Precursor Identity Enables Mycobacterial Lipid Biosynthesis Studies Not Accessible with Other Methyl-Branched CoAs

10-Methyloctadecanoyl-CoA serves as the activated acyl donor derived from tuberculostearic acid (10-methyloctadecanoic acid), a hallmark branched-chain fatty acid of the Mycobacterium genus [1]. This biosynthetic origin confers unique utility for mycobacterial lipid research that cannot be replicated using other commercially available methyl-branched acyl-CoAs. The synthesis of optically active 10-methyloctadecanoic acid was first reported in 1948, establishing the chemical foundation for this compound's role in bacterial lipid biochemistry [1]. In pathogenic mycobacteria, tuberculostearic acid is incorporated into complex cell wall lipids including phosphatidylinositol mannosides and lipoarabinomannan, where it contributes to membrane rigidity and immune modulation [2]. Unlike 2-methyl-branched fatty acids that derive from isoleucine catabolism or pristanic acid from dietary phytol, the 10-methyl substitution pattern is biosynthetically unique to select Actinobacteria, making 10-methyloctadecanoyl-CoA an essential tool for reconstituting species-specific lipid biosynthetic pathways in vitro [3].

Mycobacterial lipids Tuberculostearic acid Bacterial lipidomics

10-Methyloctadecanoyl-CoA: Optimal Application Scenarios for Procurement Decision-Making


Mitochondrial Long-Chain Acyl-CoA Dehydrogenase (LCAD) Substrate Specificity Assays

This compound is optimally deployed in in vitro enzyme assays designed to characterize LCAD activity toward long-chain branched substrates. As established in Section 3, LCAD is the sole mitochondrial acyl-CoA dehydrogenase capable of acting on long-chain 2-methyl-branched substrates [1]. 10-Methyloctadecanoyl-CoA provides an internally branched C18 substrate to probe the enzyme's tolerance for branch position relative to the carboxyl terminus. The use of stearoyl-CoA (straight-chain C18) would engage VLCAD and confound LCAD-specific measurements; the use of 2-methyl-branched short-chain substrates would recruit SBCAD/ACADSB rather than LCAD [2].

Mycobacterial Lipid Biosynthesis Pathway Reconstitution

10-Methyloctadecanoyl-CoA is the activated CoA thioester of tuberculostearic acid and serves as the obligatory acyl donor for incorporation of this mycobacteria-specific branched fatty acid into complex cell wall glycolipids and phospholipids [3]. In vitro reconstitution studies of mycobacterial acyltransferases, lipid A biosynthesis, or phosphatidylinositol mannoside assembly require this specific CoA ester; no other commercially available branched-chain acyl-CoA can substitute without producing structurally incorrect and biologically irrelevant lipid products [4].

Peroxisomal Beta-Oxidation Pathway Dissection Excluding AMACR-Dependent Steps

Peroxisomal degradation of 2-methyl-branched fatty acids requires the stereospecific action of alpha-methylacyl-CoA racemase (AMACR) prior to oxidation by pristanoyl-CoA oxidase [5]. Because 10-methyloctadecanoyl-CoA lacks an alpha-methyl chiral center (branch at C10), it bypasses the AMACR requirement entirely. This property makes it an ideal substrate for researchers seeking to study peroxisomal beta-oxidation independent of racemase activity, enabling cleaner dissection of the downstream oxidase and multifunctional protein steps without AMACR as a confounding variable [5].

Long-Chain Branched Acyl-CoA Stability Studies and Thioesterase Profiling

As established by thioesterase kinetic profiling, longer-chain acyl-CoAs exhibit reduced susceptibility to hydrolytic cleavage compared to short-chain branched substrates [6]. 10-Methyloctadecanoyl-CoA is therefore well-suited for in vitro metabolic flux experiments requiring extended incubation periods with minimal substrate degradation. It serves as a tool for characterizing long-chain acyl-CoA thioesterases and acyl-CoA binding proteins, where chain-length dependency of binding affinity and catalytic turnover is the primary experimental variable [6].

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